![molecular formula C20H19BrN4O3S B2552315 N-(4-amino-2-((4-bromobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 888421-30-5](/img/structure/B2552315.png)
N-(4-amino-2-((4-bromobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves condensation reactions, as seen in the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, where condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative was performed . Similarly, the synthesis of N-(4-amino-2-((4-bromobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide would likely involve a multi-step process including condensation and possibly protective group strategies.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of a related compound was determined, and the optimized geometric bond lengths and bond angles were compared with X-ray diffraction values . These techniques would be applicable to determine the molecular structure of the compound .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including enzymatic reduction and intramolecular cyclization. For instance, the reductive chemistry of a nitrobenzamide derivative was studied, showing that the nitro groups can be reduced to amines or hydroxylamines . These types of reactions could also be relevant for the compound , especially if it contains reducible functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as molar refraction and polarizability, can be studied through density and refractive index measurements. For example, the molar refractivity and polarizability of a 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate were calculated from such data . These properties are important for understanding the interaction of the compound with light and its electronic structure.
Scientific Research Applications
Synthetic Methodology and Anticancer Potential
One study delves into the synthesis of derivatives with potential anticancer activity. For example, Bekircan et al. (2008) synthesized compounds by treating specific precursors with benzyl bromide, which were then screened for their anticancer activity against several cancer types, including non-small cell lung, colon, and breast cancer. The study highlights the synthetic process and evaluates the anticancer efficacy of newly synthesized compounds, suggesting a possible application of such compounds in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Mechanism of Action
properties
IUPAC Name |
N-[4-amino-2-[(4-bromophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3S/c1-2-28-15-9-5-13(6-10-15)18(26)23-16-17(22)24-20(25-19(16)27)29-11-12-3-7-14(21)8-4-12/h3-10H,2,11H2,1H3,(H,23,26)(H3,22,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWDIHNRBXZDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.